molecular formula C8H7BrMg B1610966 A-Styrenylmagnesium bromide CAS No. 67300-99-6

A-Styrenylmagnesium bromide

Cat. No.: B1610966
CAS No.: 67300-99-6
M. Wt: 207.35 g/mol
InChI Key: BPHQBQAJVFDYRF-UHFFFAOYSA-M
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Description

A-Styrenylmagnesium bromide is an organometallic compound widely used in organic chemistry. It is a Grignard reagent, which means it contains a carbon-magnesium bond. This compound is particularly valuable for forming carbon-carbon bonds, making it a powerful tool in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: A-Styrenylmagnesium bromide is typically prepared through the reaction of magnesium metal with styrene bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H5CH=CHBr+MgC6H5CH=CHMgBr\text{C}_6\text{H}_5\text{CH=CHBr} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{CH=CHMgBr} C6​H5​CH=CHBr+Mg→C6​H5​CH=CHMgBr

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: A-Styrenylmagnesium bromide undergoes various types of reactions, including:

    Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.

    Coupling Reactions: It is used in cross-coupling reactions such as the Mizoroki-Heck reaction.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Epoxides: Reacts with epoxides to form alcohols.

    Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.

Major Products:

    Alcohols: Formed from reactions with carbonyl compounds.

    Carboxylic Acids: Formed from reactions with carbon dioxide.

    Homocinnamyl Alcohol: Formed in Mizoroki-Heck-type reactions.

Scientific Research Applications

A-Styrenylmagnesium bromide has numerous applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals like Ibuprofen.

    Polymer Chemistry: Employed in the controlled oligomerization and block copolymerization of styrene.

    Catalysis: Utilized in iron-catalyzed hydromagnesiation and hydroamination processes.

    Material Science: Involved in the creation of innovative polymer structures.

Mechanism of Action

The primary mechanism of action of A-Styrenylmagnesium bromide is through its role as a Grignard reagent. The carbon-magnesium bond in the compound is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The compound’s reactivity is harnessed in various organic synthesis reactions to build complex molecular structures.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different applications.

    Vinylmagnesium Bromide: Similar in structure but used in different types of organic synthesis.

    4-Styrenylmagnesium Bromide: A positional isomer with similar reactivity.

Uniqueness: A-Styrenylmagnesium bromide is unique due to its specific reactivity with styrene derivatives, making it particularly useful in the synthesis of styrene-based polymers and other complex organic molecules.

Properties

IUPAC Name

magnesium;ethenylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHQBQAJVFDYRF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[C-]C1=CC=CC=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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